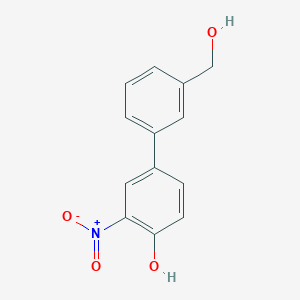
4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% (4-FNT) is a nitrophenolic compound that has recently been studied for its potential applications in scientific research. 4-FNT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% is able to interact with enzymes and other proteins in the cell, resulting in changes in the activity of those proteins. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% is also believed to be able to bind to DNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, as well as being able to inhibit the activity of certain enzymes. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has also been shown to have potential anti-cancer and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% for lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a wide range of potential applications. However, there are some limitations to using 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% for lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% research. These include further studies into the biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%, as well as the potential development of new applications for 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%, such as the development of new therapeutics or drugs. Additionally, further studies into the mechanism of action of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% could lead to the development of new methods for studying the effects of nitrophenols on cells and organisms. Finally, further research into the synthesis of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% could lead to the development of more efficient and cost-effective methods for its production.
Synthesemethoden
4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% can be synthesized through a multi-step process. The first step involves the condensation of 2-nitrobenzaldehyde and 3-formylthiophene-2-thiol to form the nitrophenol compound. This reaction is done in aqueous ethanol and is catalyzed by a base, such as potassium carbonate. The second step involves the oxidation of the nitrophenol compound with aqueous sodium hypochlorite. This reaction is done in aqueous ethanol and is catalyzed by a base, such as potassium carbonate. The third step involves the purification of the 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% by recrystallization in ethyl acetate.
Wissenschaftliche Forschungsanwendungen
4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has been studied for its potential applications in scientific research. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has been shown to be a useful tool for studying the biochemical and physiological effects of nitrophenols on cells and organisms. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has also been used as a substrate for enzyme reactions, as well as for studying the mechanisms of action of nitrophenols.
Eigenschaften
IUPAC Name |
5-(4-hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSAFHWCZCVJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686249 |
Source


|
| Record name | 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-42-5 |
Source


|
| Record name | 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














